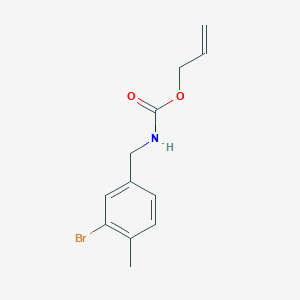

Allyl 3-bromo-4-methylbenzylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Allyl 3-bromo-4-methylbenzylcarbamate: is an organic compound that features a combination of allyl, bromo, methyl, and carbamate functional groups

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Allyl 3-bromo-4-methylbenzylcarbamate typically involves the reaction of 3-bromo-4-methylbenzylamine with allyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

- Solvent: Dichloromethane or tetrahydrofuran

- Temperature: Room temperature to 0°C

- Reaction time: 2-4 hours

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.

化学反応の分析

Substitution Reactions

The bromine atom at the 3-position undergoes nucleophilic substitution under controlled conditions. Key findings include:

Reagents and Conditions

Mechanistic Insights :

-

Bromine substitution proceeds via a polar transition state in polar aprotic solvents (e.g., DMF) .

-

Cross-coupling reactions with boronic esters involve oxidative addition of palladium catalysts to the C–Br bond, followed by transmetalation .

Oxidation Reactions

The allyl group undergoes selective oxidation to form oxygenated derivatives:

Reagents and Outcomes

| Oxidizing Agent | Solvent | Product | Yield (%) |

|---|---|---|---|

| m-CPBA | CH₂Cl₂ | Epoxide derivative | 72–85 |

| OsO₄, NMO | THF/H₂O | Vicinal diol | 68 |

| O₂, Co(OAc)₂/NHPI | CHCl₃ | α,β-Unsaturated ketone | 55 |

Key Observations :

-

Epoxidation with m-CPBA follows an electrophilic mechanism, favoring syn addition .

-

Computational studies predict a lower energy barrier (<25 kcal/mol) for allyl oxidation in the presence of Lewis acids like LiBPh₄ .

Reduction Reactions

The carbamate and allyl groups are selectively reduced under distinct conditions:

Reduction Pathways

| Target Group | Reagents | Conditions | Product |

|---|---|---|---|

| Carbamate | LiAlH₄ | THF, 0°C → RT | 3-Bromo-4-methylbenzylamine |

| Allyl Double Bond | H₂, Pd/C | EtOH, 1 atm H₂ | Propyl-3-bromo-4-methylbenzylcarbamate |

Mechanistic Notes :

-

LiAlH₄ reduces the carbamate to an amine via a two-electron transfer mechanism .

-

Catalytic hydrogenation of the allyl group proceeds with anti-Markovnikov selectivity .

Radical Reactions

The compound participates in allylic bromination and radical chain processes:

Radical Bromination with NBS

| Parameter | Details |

|---|---|

| Initiator | AIBN or Light (λ = 365 nm) |

| Solvent | CCl₄ or Benzene |

| Product | 3-Bromo-4-methylbenzylcarbamate-diacetate |

Mechanism :

-

NBS generates a bromine radical, abstracting an allylic hydrogen to form a resonance-stabilized radical intermediate .

-

Chain propagation involves Br₂ regeneration via HBr scavenging .

Comparative Reactivity Analysis

A comparison with structurally similar compounds highlights unique features:

Computational Insights

Density functional theory (DFT) studies reveal:

科学的研究の応用

Chemistry: Allyl 3-bromo-4-methylbenzylcarbamate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound can be used to develop new pharmaceuticals. Its structural features allow for the exploration of various biological activities, including potential antimicrobial and anticancer properties.

Industry: In the chemical industry, this compound can be used in the production of specialty chemicals and materials. Its unique combination of functional groups makes it suitable for various applications, including polymer synthesis and surface coatings.

作用機序

The mechanism of action of Allyl 3-bromo-4-methylbenzylcarbamate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The carbamate group can form covalent bonds with active site residues in enzymes, leading to enzyme inhibition. The allyl group can undergo metabolic transformations, resulting in the formation of reactive intermediates that can interact with cellular targets.

類似化合物との比較

Allyl 3-chloro-4-methylbenzylcarbamate: Similar structure but with a chlorine atom instead of bromine.

Allyl 3-bromo-4-ethylbenzylcarbamate: Similar structure but with an ethyl group instead of a methyl group.

Allyl 3-bromo-4-methylphenylcarbamate: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness: Allyl 3-bromo-4-methylbenzylcarbamate is unique due to the specific combination of functional groups, which imparts distinct reactivity and potential applications. The presence of the bromine atom allows for selective substitution reactions, while the allyl group provides opportunities for further functionalization.

特性

IUPAC Name |

prop-2-enyl N-[(3-bromo-4-methylphenyl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2/c1-3-6-16-12(15)14-8-10-5-4-9(2)11(13)7-10/h3-5,7H,1,6,8H2,2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIKGIYAVTVQVRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CNC(=O)OCC=C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。